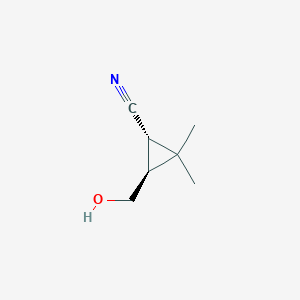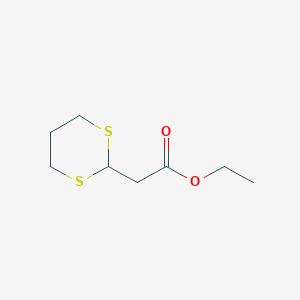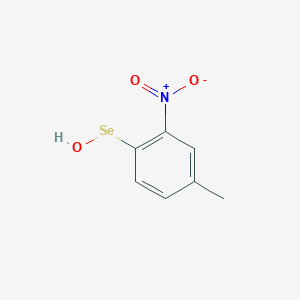![molecular formula C17H30O3 B14478939 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol CAS No. 66188-27-0](/img/structure/B14478939.png)
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, an octahydrocyclopenta[b]pyran ring, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the octahydrocyclopenta[b]pyran ring and the introduction of the methoxy group and the secondary alcohol. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the secondary alcohol play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Hydroxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Octahydrocyclopenta[c]pyridine: Similar core structure but with a nitrogen atom in the ring.
Uniqueness
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and biological activity compared to similar compounds
Propriétés
Numéro CAS |
66188-27-0 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-(3-methoxyoct-1-enyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ol |
InChI |
InChI=1S/C17H30O3/c1-3-4-5-6-14(19-2)9-7-13-8-11-16-15(13)10-12-17(18)20-16/h7,9,13-18H,3-6,8,10-12H2,1-2H3 |
Clé InChI |
TYBPVIMZWJTDDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1CCC2C1CCC(O2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


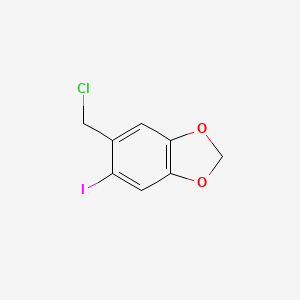
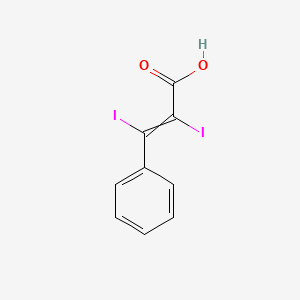

![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
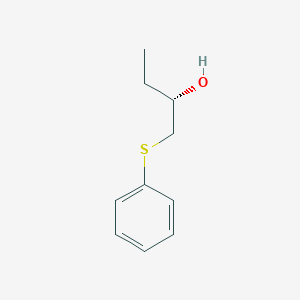
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
